REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)=[O:4].O>C(O)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][C:13]2[CH2:2][C:3](=[O:4])[NH:5][CH2:6][CH2:7][C:8]=2[CH:9]=1
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Name
|
|
Quantity
|
3.1 g
|
Type
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reactant
|
Smiles
|
ClCC(=O)NCCC1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1530 mL
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated down (to a volume of about 400 ml),
|
Type
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ADDITION
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Details
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mixed with sodium bicarbonate
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Type
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EXTRACTION
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Details
|
extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is purified over a silica gel column with ethyl acetate as eluant
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(CC(NCC2)=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |